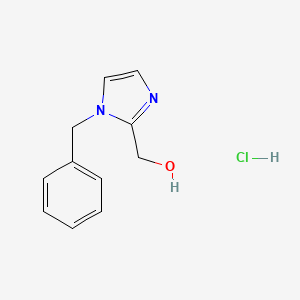

1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride

Description

Properties

IUPAC Name |

(1-benzylimidazol-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMLMINSSLRAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5272-57-1 | |

| Record name | NSC151037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Formation of the Imidazole Ring

The imidazole core is commonly synthesized by cyclization reactions involving aldehydes and amines. A classical approach uses glyoxal, formaldehyde, and ammonia or primary amines as starting materials. This method forms the imidazole ring through condensation and cyclization under controlled conditions.

- Typical solvents: methanol, ethanol, or acetonitrile.

- Reaction temperature: ambient to moderate heating (25–60°C).

- Catalysts or bases: mild bases such as sodium methoxide or triethylamine may be used to facilitate cyclization.

Introduction of the Benzyl Group

The benzyl substituent at the N-1 position is introduced via nucleophilic substitution of the imidazole nitrogen with benzyl halides (e.g., benzyl bromide or benzyl chloride).

- Reaction conditions:

- Solvent: polar aprotic solvents like acetonitrile or methanol.

- Base: strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole nitrogen.

- Temperature: typically 0–15°C during addition to control reactivity, then room temperature for completion.

- This step yields 1-benzylimidazole intermediates with high selectivity.

Hydroxymethylation at the 2-Position

Hydroxymethylation is achieved by reacting the 1-benzylimidazole intermediate with formaldehyde under basic conditions.

- Reagents: aqueous formaldehyde or paraformaldehyde.

- Base: mild bases such as sodium hydroxide or triethylamine.

- Conditions: stirring at room temperature or slight heating (up to 50°C).

- The reaction introduces the hydroxymethyl group at the 2-position of the imidazole ring.

- This step is often performed in a sealed tube or under inert atmosphere to prevent side reactions.

Formation of Hydrochloride Salt

The free base 1-benzyl-2-(hydroxymethyl)imidazole is converted to its hydrochloride salt by treatment with hydrochloric acid.

- Procedure:

- Dissolve the free base in an appropriate solvent (e.g., ethanol or methanol).

- Add concentrated hydrochloric acid dropwise under stirring.

- The hydrochloride salt precipitates or can be isolated by solvent evaporation.

- This step improves compound stability and facilitates purification.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Imidazole ring formation | Glyoxal + formaldehyde + ammonia | Methanol, ethanol | 25–60 | 80–90 | Cyclization under mild base catalysis |

| Benzylation | 1-Benzylimidazole + benzyl bromide + base | Acetonitrile, MeOH | 0–15 (addition), RT | 85–92 | Use of NaH or KOtBu for deprotonation |

| Hydroxymethylation | 1-Benzylimidazole + formaldehyde + base | Water, MeOH | 25–50 | 90–92 | Formaldehyde added slowly, inert atmosphere |

| Hydrochloride salt formation | Free base + HCl | Ethanol, MeOH | RT | >95 | Precipitation or crystallization |

Research Findings and Industrial Considerations

Yield and Purity: Literature reports yields of 90% or higher for the hydroxymethylation step and overall yields exceeding 80% for the multi-step synthesis, indicating efficient processes suitable for scale-up.

Reaction Optimization: Use of mild bases and controlled temperature during benzylation and hydroxymethylation minimizes side reactions and degradation.

Safety and Environmental Impact: Avoidance of strong acid gases and hazardous reagents in recent methods improves industrial applicability and environmental compliance.

Alternative Routes: Some patents describe related benzimidazole derivatives synthesized via Stobbe condensation and other methods, but these are less directly applicable to this compound.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, such as the reduction of the imidazole ring or the benzyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Benzyl halides, alkylating agents, or other electrophiles.

Major Products Formed

Oxidation: Benzyl-2-(formyl)imidazole, Benzyl-2-(carboxyl)imidazole.

Reduction: Benzyl-2-(hydroxymethyl)imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or a pharmacological tool.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the benzyl group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride and its analogs:

Physical and Chemical Properties

Hydroxymethyl vs. Chloromethyl :

- The hydroxymethyl group increases polarity and hydrogen-bonding capacity compared to the chloromethyl analog, which has a higher molecular weight (243.14 vs. ~220 estimated for hydroxymethyl) and greater reactivity due to the electronegative chlorine atom .

- Chloromethyl derivatives (e.g., MP 186°C) are typically solids at room temperature, whereas hydroxymethyl analogs may exhibit lower melting points due to hydrophilic interactions .

- Hydroxymethyl vs. Methyl: Methyl-substituted imidazoles (e.g., 1-Benzyl-2-methyl-1H-benzo[d]imidazole) are less polar and more lipophilic, favoring applications in non-aqueous media. The hydroxymethyl group’s hydroxyl functionality allows for further derivatization (e.g., esterification, oxidation) .

- Hydroxymethyl vs. Methanamine: Methanamine derivatives (e.g., 2-(2-Aminoethyl)benzimidazole dihydrochloride) are more basic and form stable dihydrochloride salts. The hydroxymethyl group lacks amine functionality, limiting its direct participation in acid-base reactions .

Biological Activity

1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride is a compound of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through several key steps:

- Formation of the Imidazole Ring : This involves cyclization using precursors like glyoxal and formaldehyde.

- Introduction of the Benzyl Group : Achieved via nucleophilic substitution with benzyl halides.

- Hydroxymethylation : The hydroxymethyl group is introduced using formaldehyde and a base.

- Formation of Hydrochloride Salt : The final product is obtained by treating the free base with hydrochloric acid.

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can be beneficial in therapeutic contexts.

- DNA Interaction : It has been observed that similar imidazole derivatives can bind to DNA, influencing cellular processes such as apoptosis .

- Cell Membrane Interaction : The benzyl group enhances lipophilicity, allowing better membrane permeability, which is crucial for cellular uptake.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens:

- Bacterial Activity : Research indicates that imidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that similar compounds exhibit minimum inhibitory concentrations (MICs) as low as 0.125 mg/dm³ against resistant strains like Pseudomonas aeruginosa .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Similar imidazole derivatives have demonstrated effectiveness against fungi such as Candida albicans, suggesting potential applications in treating fungal infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives:

- In Vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including colorectal (DLD-1) and breast (MCF-7) cancer cells, with IC50 values indicating effective dose ranges .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole derivatives, providing insights into their therapeutic potential:

- Study on Antitumor Activity : A diimidazole Pt(II) complex demonstrated high antitumor activity against human colon adenocarcinoma cell lines, outperforming traditional chemotherapy agents like cisplatin .

- Antimicrobial Synergy : Research indicates that when combined with other antibiotics, imidazole derivatives can enhance antibacterial efficacy against multidrug-resistant strains .

- Mechanistic Insights : Investigations into the mechanism of action have revealed that these compounds may induce apoptosis through mitochondrial pathways independent of p53 gene interactions .

Q & A

Q. What are the common synthetic routes for 1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step protocols starting with benzimidazole precursors. For example:

- Step 1 : React o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol to form 1H-benzo[d]imidazole-2-thiol .

- Step 2 : Treat with hydrazine hydrate in methanol to introduce the hydrazinyl group .

- Step 3 : Condense with aldehydes or ketones under acidic conditions (e.g., glacial acetic acid) to form hydroxymethyl derivatives .

Optimization using catalysts like manganese(IV) oxide (85% yield in dichloromethane) or ruthenium complexes (70% yield at 50°C) can improve efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) .

- ¹H/¹³C NMR : Confirms structural motifs (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic carbons at δ 115–151 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight via m/z peaks matching theoretical values .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store in tightly sealed glass containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

- Protect from light and moisture; refrigerate at 2–8°C for long-term stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields for synthesizing this compound?

- Methodological Answer :

- Catalyst Screening : Compare MnO₂ (85% yield in 2 hours) vs. Ru complexes (70% yield in 5.5 hours) to balance speed and efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature Control : Maintain 50–60°C during condensation to avoid side reactions .

Q. What strategies address contradictory data in pharmacological studies of imidazole derivatives?

- Methodological Answer :

- Replication Studies : Validate findings across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out model-specific effects .

- ADMET Analysis : Use tools like SwissADME to assess bioavailability and toxicity, resolving discrepancies in reported IC₅₀ values .

- Dose-Response Curves : Establish clear concentration gradients to identify non-linear effects .

Q. How to design experiments evaluating its enzyme inhibition (e.g., EGFR)?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding affinities to EGFR active sites (ΔG < -8 kcal/mol suggests strong inhibition) .

- In Vitro Assays : Perform MTT-based cytotoxicity assays on cancer cell lines (e.g., A549) with controls for apoptosis (e.g., caspase-3 activation) .

- Kinetic Studies : Measure Ki values via Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.